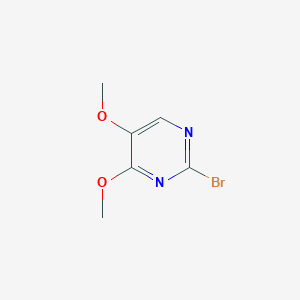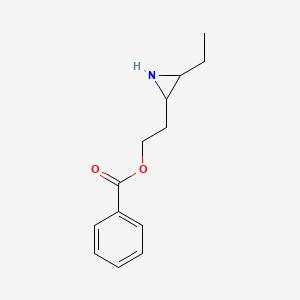
6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one is a quinoline derivative with a hydroxymethyl group at the 3-position and an ethoxy group at the 6-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Ethoxylation: Introduction of the ethoxy group at the 6-position using ethyl iodide and a base such as potassium carbonate.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 3-position using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Ethoxy-3-(carboxymethyl)quinolin-2(1H)-one.
Reduction: 6-Ethoxy-3-(hydroxymethyl)tetrahydroquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Used in the development of dyes and pigments due to its quinoline structure.
作用機序
The mechanism of action of 6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
類似化合物との比較
Similar Compounds
6-Ethoxyquinolin-2(1H)-one: Lacks the hydroxymethyl group, which may reduce its biological activity.
3-(Hydroxymethyl)quinolin-2(1H)-one: Lacks the ethoxy group, which may affect its solubility and reactivity.
6-Methoxy-3-(hydroxymethyl)quinolin-2(1H)-one: Similar structure but with a methoxy group instead of an ethoxy group, which may alter its chemical properties.
Uniqueness
6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one is unique due to the presence of both the ethoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
6-ethoxy-3-(hydroxymethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(15)13-11/h3-6,14H,2,7H2,1H3,(H,13,15) |
InChIキー |
UIMGWMUAIDLQEG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11883671.png)









![3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine](/img/structure/B11883730.png)


